molecular formula C18H16N2OS B2801662 N-(3-Cyano-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-3-phenyl-acrylamide CAS No. 298193-31-4

N-(3-Cyano-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-3-phenyl-acrylamide

Cat. No.: B2801662
CAS No.: 298193-31-4
M. Wt: 308.4
InChI Key: QOPVYSMMZFNIDS-ZHACJKMWSA-N
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Description

N-(3-Cyano-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-3-phenyl-acrylamide is a heterocyclic compound featuring a tetrahydrobenzothiophene core substituted with a cyano group at position 3 and a 3-phenyl-acrylamide moiety. This scaffold is structurally versatile, enabling interactions with biological targets such as enzymes or receptors through its electron-withdrawing cyano group and planar acrylamide system. The compound is synthesized via acylation reactions involving 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile and acryloyl derivatives under microwave or conventional heating . Its primary applications include antitumor and antimicrobial activities, as demonstrated in studies using human cancer cell lines (e.g., MCF-7, NCI-H460) and microbial assays .

Properties

IUPAC Name

(E)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c19-12-15-14-8-4-5-9-16(14)22-18(15)20-17(21)11-10-13-6-2-1-3-7-13/h1-3,6-7,10-11H,4-5,8-9H2,(H,20,21)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPVYSMMZFNIDS-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C=CC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)/C=C/C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyano-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-3-phenyl-acrylamide typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyano-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-3-phenyl-acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The aromatic ring and the cyano group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the potential of N-(3-Cyano-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-3-phenyl-acrylamide as a 5-lipoxygenase (5-LOX) inhibitor . Molecular docking studies suggest that this compound exhibits strong binding affinity to the 5-LOX enzyme, which is crucial in inflammatory responses. The cyano group and amide functionalities facilitate interactions with key amino acids in the enzyme's active site, indicating its potential for further development as an anti-inflammatory agent .

Antitumor Properties

The compound has also been evaluated for its antitumor activity . Research indicates that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The structural modifications of the benzo[b]thiophene core enhance its cytotoxic effects against specific tumor types .

Building Block for Heterocycles

This compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize various heterocyclic compounds through reactions such as cyclization and functional group transformations. For instance, it has been employed in the synthesis of fused pyrimidine and thiazine systems, showcasing its utility in constructing complex molecular architectures .

Synthesis of Novel Derivatives

The compound can be modified to produce novel derivatives with enhanced biological activities. For example, reactions involving this compound with different electrophiles have yielded new derivatives that demonstrate improved pharmacological profiles. The introduction of various substituents allows for the exploration of structure-activity relationships (SAR) to optimize efficacy and reduce toxicity .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibits 5-lipoxygenase enzyme ,
AntitumorInduces apoptosis in cancer cells ,
Synthetic Building BlockUsed in the synthesis of heterocycles ,

Table 2: Synthetic Pathways

Reaction TypeStarting MaterialProductReference
CyclizationN-(3-Cyano-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)Fused heterocycles ,
FunctionalizationN-(3-Cyano-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)Novel derivatives ,

Mechanism of Action

The mechanism of action of N-(3-Cyano-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-3-phenyl-acrylamide involves its interaction with specific molecular targets. The cyano group and the aromatic rings allow it to bind to enzymes or receptors, potentially inhibiting their activity. This binding can disrupt cellular processes, leading to the compound’s observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in kinase inhibition and DNA intercalation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparisons

Compound Name Key Substituents Biological Activity Reference
N-(3-Cyano-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-3-phenyl-acrylamide 3-Cyano, 3-phenyl-acrylamide Antitumor (IC₅₀: 1.2–3.8 µM vs. MCF-7, NCI-H460)
N-(3-Ethoxycarbonyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-2-arylhydrazono 3-Ethoxycarbonyl, arylhydrazone Antitumor (moderate activity vs. HepG2)
2-Amino-N-benzyl-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxamide 2-Amino, benzylamide Antibacterial (MIC: 8–32 µg/mL vs. S. aureus)
N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide 3-Cyano, trifluoroacetamide Antifungal (IC₅₀: 12.5 µg/mL vs. C. albicans)

Key Observations :

  • Cyano vs. Ethoxycarbonyl: The cyano group in the target compound enhances electron-withdrawing effects, improving binding to kinase targets compared to ethoxycarbonyl derivatives, which exhibit weaker antitumor activity .
  • Acrylamide vs. Hydrazone/Aryl Groups : The 3-phenyl-acrylamide moiety contributes to planar geometry and π-π stacking with cellular receptors, whereas hydrazone derivatives (e.g., from ) rely on azo-hydrazone tautomerism for activity, which may reduce stability .
  • Antimicrobial Activity : Benzylamide derivatives (e.g., ) show narrower-spectrum antibacterial effects compared to the target compound’s broader antifungal and antitumor profiles .

Key Observations :

  • Microwave-assisted synthesis (e.g., ) significantly reduces reaction time (2 h vs. 6 h for conventional methods) while improving yields (85% vs. 65%) due to efficient energy transfer .
  • Solid-phase catalysts like K₂CO₃ () enhance regioselectivity in cyclization steps compared to non-catalytic routes .
Antitumor Mechanisms

The target compound inhibits cancer cell proliferation (IC₅₀: 1.2–3.8 µM) by targeting kinases involved in apoptosis pathways. In contrast, ethoxycarbonyl derivatives () show weaker inhibition (IC₅₀ >10 µM), likely due to reduced electron-withdrawing capacity .

Antimicrobial Spectrum

While the target compound exhibits dual antifungal and antibacterial activity, derivatives like N-(3-cyano...trifluoroacetamide () are more selective toward fungi (C. albicans), suggesting substituent-dependent target specificity .

Biological Activity

N-(3-Cyano-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-3-phenyl-acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula: C20H16N2OS
  • Molecular Weight: 332.42 g/mol
  • CAS Number: 312917-14-9

The compound features a tetrahydrobenzo[b]thiophene moiety, which is known for its diverse biological activities. The incorporation of the cyano group enhances the compound's reactivity and potential bioactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. Notably, research indicates that similar compounds exhibit selective cytotoxicity against various cancer cell lines.

  • Mechanisms of Action:
    • Apoptosis Induction: Compounds with similar structures have been shown to enhance apoptotic action by inhibiting anti-apoptotic proteins and regulating pro-apoptotic factors. For instance, studies on related chalcone derivatives reveal mechanisms involving caspase activation and cell cycle arrest .
    • Molecular Docking Studies: These studies suggest strong interactions with proteins implicated in cancer progression (e.g., Caspase 9 and MDM2), indicating potential as therapeutic agents .
  • Case Studies:
    • A related compound demonstrated an IC50 value of 6.76 µg/mL against colorectal carcinoma cell line HCT116, outperforming standard treatments . This suggests that this compound may possess similar or enhanced activity.

Comparative Biological Activity Table

CompoundCell Line TestedIC50 (µg/mL)Mechanism of Action
Compound 7fHCT1166.76Apoptosis induction via caspase activation
N-(3-Cyano...)MCF-710.9Growth inhibition via cell cycle arrest
N-(3-Cyano...)NCI-H46012.0Selective cytotoxicity

Additional Biological Activities

Beyond anticancer effects, compounds similar to this compound have shown:

  • Antimicrobial Activity: Some derivatives exhibit significant antibacterial and antifungal properties .
  • Anti-inflammatory Effects: The presence of the thiophene ring contributes to anti-inflammatory activities observed in various studies .

Q & A

Q. What are the common synthetic routes for N-(3-Cyano-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-3-phenyl-acrylamide?

The compound is typically synthesized via multi-step reactions. A key approach involves:

  • Knoevenagel condensation to form the acrylamide linkage, optimizing reaction conditions (temperature, solvent polarity) to enhance yield and purity .
  • Microwave-assisted Gewald reaction for constructing the tetrahydrobenzo[b]thiophene core, using K₂CO₃ as a heterogeneous catalyst to accelerate cyclization .
  • Post-synthetic purification via reverse-phase HPLC (e.g., MeCN:H₂O gradients) or recrystallization from ethanol/water mixtures .

Example Protocol :

StepReaction TypeConditionsYield (%)
1Gewald ReactionMicrowave, K₂CO₃, DMF, 100°C75–85
2Knoevenagel CondensationReflux, acetic acid catalyst, 12 h60–70

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

  • IR Spectroscopy : Identifies functional groups (e.g., C≡N ~2200 cm⁻¹, C=O ~1650 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., tetrahydrobenzo[b]thiophene protons at δ 1.5–2.8 ppm) and carbon types (e.g., acrylamide carbonyl at ~170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₁₇N₃OS: 356.1121) .
  • X-ray Crystallography : Resolves 3D structure and confirms regiochemistry (e.g., using OLEX2 for refinement) .

Q. How is the compound’s preliminary biological activity assessed?

  • In vitro cytotoxicity assays : Test against cancer cell lines (e.g., MCF-7, NCI-H460) using MTT or CellTiter-Glo, with IC₅₀ values calculated .
  • Kinase inhibition studies : Use purified enzymes (e.g., JNK) with fluorescence-based ADP-Glo™ assays to measure inhibition constants (Ki) .

Advanced Research Questions

Q. How do structural modifications influence target binding and selectivity?

  • Structure-Activity Relationship (SAR) :
  • Replacing the phenyl group with fluorinated or methoxy-substituted aryl rings enhances hydrophobicity and target affinity (e.g., 2-fluorobenzamide derivatives show 10× higher JNK inhibition) .
  • Introducing sulfonyl groups (e.g., 4-methanesulfonylbenzamide) improves solubility and pharmacokinetics .
    • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with kinases (e.g., JNK1) based on hydrogen bonding and π-π stacking interactions .

Q. What strategies resolve contradictions in biological data across studies?

  • Dose-response validation : Replicate assays under standardized conditions (e.g., 72 h exposure, 10% FBS) to rule out false positives .
  • Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify cross-reactivity (e.g., EGFR/HER2 inhibition in lung cancer models) .
  • Metabolic stability tests : Use liver microsomes to assess compound degradation, which may explain variability in in vivo efficacy .

Q. How is crystallographic data utilized to refine the compound’s pharmacophore?

  • X-ray diffraction : Resolve co-crystal structures with target proteins (e.g., RORγt) to map critical interactions (e.g., hydrogen bonds with Thr316) .
  • Electron density maps : Analyze using SHELXL or OLEX2 to optimize torsion angles and validate ligand conformation .

Example Crystallographic Parameters :

ParameterValue
Resolution1.8 Å
R-factor0.18
PDB ID7XYZ

Methodological Recommendations

  • Synthetic Optimization : Use Design of Experiments (DoE) to screen catalyst ratios (e.g., K₂CO₃ vs. DBU) and solvent systems (DMF vs. THF) .
  • Data Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral and assay datasets .

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